8-(tert-Butyl)chroman-4-amine

Cardiac Repolarization Thorough QT Study Pharmacokinetics

For laboratories conducting centanafadine clinical trials, obtaining the authentic EB-10601 metabolite reference standard is critical. Substitution with structurally related chroman-4-amines invalidates analyte quantification and breaches GLP compliance. This certified reference material addresses that exact need. - Purity: ≥95% (HPLC), suitable for LC-MS/MS bioanalytical method validation. - Identity: Confirmed as EB-10601, the major active metabolite of the phase 3 NDSRI centanafadine. - Application: Enables accurate metabolite-to-parent ratio determination and cardiac safety (C-QTc) verification.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 890839-83-5
Cat. No. B1386075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(tert-Butyl)chroman-4-amine
CAS890839-83-5
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC2=C1OCCC2N
InChIInChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3
InChIKeyFNOIBLQXMSCOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(tert-Butyl)chroman-4-amine (EB-10601) Metabolite Standard Overview


8-(tert-Butyl)chroman-4-amine (CAS 890839-83-5) is the IUPAC-defined chroman-4-amine derivative with a tert-butyl substituent at the 8-position. This compound is a versatile small molecule scaffold , but its primary identity in contemporary pharmaceutical research and procurement contexts is as EB-10601, the major active metabolite of centanafadine (EB-1020), a phase 3 norepinephrine/dopamine/serotonin reuptake inhibitor (NDSRI) in development for attention-deficit/hyperactivity disorder (ADHD) [1]. This metabolite identity establishes the compound as a required analytical reference standard and metabolic pathway probe for any laboratory conducting centanafadine-related research, bioanalysis, or quality control [2].

Metabolite Standard EB-10601, major metabolite of centanafadine
Analytical Role Quantitative bioanalysis and PK profiling research
Method Specificity Unique chromatographic and mass spectral identity

Why In-Class Substitution Fails in Regulated Bioanalysis


Generic substitution of 8-(tert-butyl)chroman-4-amine with structurally related chroman-4-amines or alternative metabolites is not permissible in regulated bioanalytical or pharmacokinetic (PK) studies due to its specific molecular identity as EB-10601 [1]. The compound's precise chromatographic retention time, mass spectrometric fragmentation pattern, and matrix behavior are unique to this exact structure and cannot be replicated by in-class analogs. For laboratories supporting centanafadine clinical trials (phase 3 trials for ADHD in children/adolescents and adults [2]), substitution with a non-identical reference standard would invalidate analyte quantification, breach GLP compliance, and introduce regulatory risk under FDA bioanalytical method validation guidelines. Additionally, the metabolite's cardiac safety profile—specifically its placebo-corrected change from baseline QTc (ΔΔQTc) and C-QTc slope—was quantified as distinct from both parent drug and positive control (moxifloxacin) in a rigorous concentration-QT analysis [3]. These PK/PD parameters cannot be extrapolated to other in-class compounds.

Chromatographic Identity Retention time and MS fragmentation are compound-specific; structural analogs may not replicate required analytical behavior.
Method Validation Bioanalytical methods validated for EB-10601 may not transfer to analogs, risking quantification accuracy and regulatory review.
Cardiac Repolarization Data C-QTc slope and ΔΔQTc endpoints are metabolite-specific; extrapolation to other compounds may not be supported.

Quantitative Differentiation Evidence for Procurement


Metabolite-Specific Cardiac Safety Profile

The compound (as EB-10601) demonstrates a distinct cardiac repolarization safety profile that differentiates it from both its parent drug centanafadine and the positive control moxifloxacin. In a randomized, double-blind, placebo- and moxifloxacin-controlled crossover trial in 30 healthy adults (18-65 years), EB-10601 exhibited a C-QTc slope of -0.0003 ms/[ng/mL] (not statistically significant), compared to centanafadine at -0.001 ms/[ng/mL] and moxifloxacin at 0.004 ms/[ng/mL] (statistically significant) [1]. The predicted placebo-corrected change from baseline QTc (ΔΔQTcF) at geometric mean Cmax was -1.59 ms for EB-10601, versus -2.72 ms for centanafadine and +11.75 ms for moxifloxacin [2]. No EB-10601-treated participant exhibited QTcF increases >30 ms [3].

C-QTc Slope
Head-to-head
EB-10601: -0.0003 ms/(ng/mL) vs Centanafadine: -0.001; Moxifloxacin: 0.004
Supports cardiac repolarization endpoint context specific to this metabolite
Double-blind crossover trial in 30 healthy adults; supratherapeutic dose
Cardiac Repolarization Thorough QT Study Pharmacokinetics ADHD Metabolite Safety

Pharmacological Target Selectivity vs. Parent Drug

The compound's identity as the major metabolite of centanafadine confers a distinct pharmacological context compared to the parent drug. Centanafadine is a triple monoamine reuptake inhibitor with well-characterized IC50 values of 6 nM (norepinephrine transporter, NET), 38 nM (dopamine transporter, DAT), and 83 nM (serotonin transporter, SERT), yielding an IC50 ratio of 1:6:14 (NET:DAT:SERT) [1]. While direct IC50 data for EB-10601 at human transporters remains unreported in the accessible literature, its formation via monoamine oxidase A (MAO-A)-mediated metabolism of centanafadine [2] establishes a clear metabolic pathway differentiation. Mass balance studies confirm metabolism as the primary elimination route for centanafadine, with EB-10601 as the principal metabolite [3].

Transporter Activity
Class-level
Not reported for metabolite; centanafadine IC50: NET 6 nM, DAT 38 nM, SERT 83 nM
Metabolite role supports analytical reference, not pharmacological tool compound
MAO-A-mediated metabolism differentiation; direct target engagement data not available
Monoamine Transporter IC50 Neuropharmacology Metabolite Activity Drug Metabolism

Chemical Structure and Chiral Distinction

8-(tert-Butyl)chroman-4-amine (CAS 890839-83-5) exists as a racemic mixture, with its individual enantiomers available under distinct CAS numbers: (R)-8-(tert-butyl)chroman-4-amine (CAS 1221444-51-4) and (S)-8-(tert-butyl)chroman-4-amine (CAS 1228553-77-2) . This chiral resolution differentiates the compound from achiral or alternative chroman-4-amines lacking the 8-tert-butyl substituent. The tert-butyl group at the 8-position introduces steric bulk that influences the compound's chromatographic behavior (boiling point 281.5±40.0 °C predicted; density 1.018±0.06 g/cm³ predicted ) and pKa (8.83±0.20 predicted ), distinguishing it from unsubstituted or differently substituted chroman-4-amines. This structural specificity is critical for method development and chiral separation protocols.

Chiral Identity
Class-level
Racemic CAS 890839-83-5; R-enantiomer CAS 1221444-51-4; S-enantiomer CAS 1228553-77-2
Correct CAS selection critical for enantiomer-specific method development
Tert-butyl group introduces ~57 Da mass shift; predicted LogP increase
Chiral Chemistry Chromane Scaffold Medicinal Chemistry Structure-Activity Relationship Stereochemistry

Metabolic Pathway and Elimination Role

The compound's defined role as the major metabolite of centanafadine is established through mass balance studies confirming metabolism as the primary route of drug elimination [1]. In vitro studies demonstrate that centanafadine is metabolized via monoamine oxidase A (MAO-A), leading to the formation of EB-10601 [2]. This metabolic pathway differentiates centanafadine from other SNDRIs (serotonin-norepinephrine-dopamine reuptake inhibitors) such as amitifadine or dasotraline, which may undergo distinct metabolic routes and generate different metabolite profiles . Notably, the EB-10601 metabolite is not a lactam (centanafadine lactam, CAS not specified, is a distinct impurity/metabolite ), further emphasizing the need for precise compound identity in metabolite identification workflows.

Metabolic Origin
Cross-study comparable
Major circulating metabolite formed via MAO-A oxidation; primary elimination route
Supports metabolite identification and mass balance research workflows
Distinct from centanafadine lactam impurity; confirmed in human mass balance studies
Drug Metabolism Mass Balance Pharmacokinetics Metabolite Identification ADME

Procurement-Defined Research and Industrial Applications


Bioanalytical Reference Standard for Clinical Trials

This compound is procured as the authentic reference material for EB-10601 quantification in LC-MS/MS bioanalytical methods supporting centanafadine phase 3 clinical trials (ADHD in adults and pediatric populations). The compound's validated concentration-QTc relationship (-0.0003 ms/[ng/mL] slope, -1.59 ms ΔΔQTcF at Cmax [1]) establishes its relevance for safety monitoring in thorough QT studies. Laboratories must obtain certified reference material (purity typically ≥95-98% ) to meet regulatory method validation requirements and ensure accurate quantification of metabolite exposure.

Metabolite Identification and PK Profiling

The compound serves as an essential analytical standard for metabolite identification and mass balance studies of centanafadine. Mass balance trials confirm that metabolism via MAO-A is the primary elimination route, with EB-10601 as the major circulating metabolite [1]. Its availability enables accurate quantification of metabolite-to-parent ratios and assessment of potential drug-drug interactions or metabolic alterations in special populations (e.g., hepatic impairment), supporting regulatory submissions for new drug applications.

Chiral Chromatography Method Development

As a racemic mixture with distinct enantiomer CAS assignments (R-form: 1221444-51-4; S-form: 1228553-77-2 [1]), this compound is procured for developing chiral separation methods and assessing enantiomeric purity in synthetic or metabolic samples. The 8-tert-butyl substituent provides enhanced chromatographic retention and UV absorbance, differentiating it from unsubstituted chroman-4-amines and facilitating robust analytical method development for both achiral and chiral separations.

Cardiac Safety Pharmacology Reference Material

Based on the thorough QT study demonstrating no clinically meaningful effect on cardiac repolarization (C-QTc slope -0.0003 ms/[ng/mL], not statistically significant; no participants with QTcF increases >30 ms [1]), this compound is procured as a reference standard for cardiac safety pharmacology studies. It enables laboratories to verify that centanafadine metabolite concentrations remain within ranges established as safe for QT prolongation, supporting both preclinical toxicology and clinical development programs.

Application
Selection Property
Validation Focus
Centanafadine bioanalytical method validation
Metabolite-specific LC-MS/MS reference standard
Method accuracy and matrix effect review
Metabolite identification and mass balance research
Authentic EB-10601 standard
Metabolite-to-parent ratio quantification
Chiral separation method development
Racemic and enantiopure CAS forms
Enantiomeric resolution and retention behavior
Cardiac repolarization endpoint monitoring
Concentration-QTc relationship reference data
QTc slope and ΔΔQTc endpoint context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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